Spiro[1H-indene-1,4'-piperidine],1'-[[4-(bromomethyl)phenyl]methyl]-
Overview
Description
1’-[4-(Bromomethyl)benzyl]spiro[indene-1,4’-piperidine] is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in the field of organic chemistry due to its potential applications in medicinal chemistry and material science. The presence of both indene and piperidine moieties within the same molecule provides a versatile scaffold for various chemical transformations and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1’-[4-(Bromomethyl)benzyl]spiro[indene-1,4’-piperidine] typically involves multi-step organic reactions. One common method includes the bromination of 4-methylbenzyl chloride followed by a nucleophilic substitution reaction with spiro[indene-1,4’-piperidine]. The reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like tetrabutylammonium bromide (TBAB) to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent reaction conditions and minimizes the risk of side reactions. The scalability of the synthesis process is crucial for its application in large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1’-[4-(Bromomethyl)benzyl]spiro[indene-1,4’-piperidine] undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group is highly reactive and can participate in nucleophilic substitution reactions to form a wide range of derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can lead to the formation of corresponding amines or alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products: The major products formed from these reactions include various substituted indene and piperidine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
1’-[4-(Bromomethyl)benzyl]spiro[indene-1,4’-piperidine] has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in receptor binding studies and enzyme inhibition assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1’-[4-(Bromomethyl)benzyl]spiro[indene-1,4’-piperidine] involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modulation of biological pathways. The indene and piperidine moieties contribute to the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Spiro[indene-1,4’-piperidine] Derivatives: These compounds share the spirocyclic structure and exhibit similar chemical reactivity.
Benzyl Bromides: Compounds with a benzyl bromide moiety show comparable substitution reactions.
Indene Derivatives: Molecules containing the indene scaffold are often used in similar applications.
Uniqueness: 1’-[4-(Bromomethyl)benzyl]spiro[indene-1,4’-piperidine] is unique due to its combination of indene and piperidine structures, providing a versatile platform for chemical modifications and biological interactions.
Properties
Molecular Formula |
C21H22BrN |
---|---|
Molecular Weight |
368.3 g/mol |
IUPAC Name |
1'-[[4-(bromomethyl)phenyl]methyl]spiro[indene-1,4'-piperidine] |
InChI |
InChI=1S/C21H22BrN/c22-15-17-5-7-18(8-6-17)16-23-13-11-21(12-14-23)10-9-19-3-1-2-4-20(19)21/h1-10H,11-16H2 |
InChI Key |
RWFCRBKEJWEIAC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12C=CC3=CC=CC=C23)CC4=CC=C(C=C4)CBr |
Origin of Product |
United States |
Synthesis routes and methods I
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